![molecular formula C14H16N4O3 B6427408 2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034435-83-9](/img/structure/B6427408.png)
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine ring through an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling the oxazole and piperidine intermediates with a pyrimidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as the development of more efficient catalysts for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The piperidine ring can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Amine or thiol, dimethylformamide, elevated temperature.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted pyrimidines.
Scientific Research Applications
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications.
2,2’-Dipyridyl: Commonly used in the synthesis of metal complexes.
Uniqueness
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its combination of an oxazole, piperidine, and pyrimidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and implications for medicinal chemistry, particularly in anticancer research.
Chemical Structure and Properties
The compound features a pyrimidine ring linked to a piperidine ring via an oxazole moiety. The structural formula can be represented as follows:
Key properties include:
- Molecular Formula: C14H16N4O3
- Molecular Weight: 288.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazole moiety may modulate enzyme or receptor activity, while the piperidine ring enhances binding affinity. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound's binding to its targets .
Anticancer Activity
Recent studies have evaluated the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | CC50 (µM) | Comparison Drug | CC50 (µM) |
---|---|---|---|
A549 (Lung) | 58.4 | Cisplatin | 47.2 |
MCF7 (Breast) | 25.72 | 5-Fluorouracil | 381.2 |
HT29 (Colon) | IC50 not specified | - | - |
These results indicate that the compound exhibits promising anticancer properties, potentially surpassing traditional chemotherapy agents in effectiveness while maintaining lower toxicity to normal cells .
Mechanisms of Cytotoxicity
The cytotoxic effects observed may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways related to cell proliferation and survival.
- Modulation of P-glycoprotein activity, which is crucial for drug resistance mechanisms in cancer therapy .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds derived from oxazolo[5,4-d]pyrimidines:
- Study on MCF Cell Lines : Research indicated that derivatives accelerated apoptosis in MCF cell lines when administered at specific dosages .
- In Vivo Tumor Suppression : Animal models demonstrated that these compounds could significantly suppress tumor growth compared to control groups, indicating their potential for development into effective anticancer therapies .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-12(8-17-21-10)13(19)18-7-2-4-11(9-18)20-14-15-5-3-6-16-14/h3,5-6,8,11H,2,4,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZDUDSYWWZCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.